methyl 3,4-dihydro-2H-pyran-5-carboxylate
Description
Contextualizing 3,4-Dihydro-2H-pyran Derivatives in Modern Organic Synthesis
The 3,4-dihydro-2H-pyran ring system is a fundamental heterocyclic motif frequently encountered in organic chemistry. These six-membered oxygen-containing rings are integral components of numerous natural products, pharmaceutical drugs, and other biologically active substances. mdpi.com Their prevalence underscores their significance as versatile building blocks and intermediates in the construction of complex molecular architectures for medicine, agriculture, and materials science. nbinno.com The antiviral drug Zanamivir, for instance, features a dihydropyran core, highlighting the therapeutic relevance of this structural class.
One of the most widely recognized applications of a simple dihydropyran, 3,4-dihydro-2H-pyran (DHP), is as a protecting group for alcohols. wikipedia.org The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether. sigmaaldrich.com This resulting ether is stable under a variety of reaction conditions, including exposure to organometallic reagents, hydrides, and many oxidizing agents, yet can be easily removed by acidic hydrolysis to regenerate the original alcohol. sigmaaldrich.com This protective strategy is a cornerstone of multi-step organic synthesis, safeguarding sensitive hydroxyl groups while other parts of a molecule are being modified. sigmaaldrich.com
Beyond their role in protection chemistry, dihydropyran derivatives are valuable intermediates for synthesizing a diverse array of compounds. google.com The inherent reactivity of the enol ether double bond allows for a range of chemical transformations, including additions and cycloadditions. sigmaaldrich.comchim.it Modern synthetic methods for accessing the dihydropyran core itself are varied, with organocatalyzed hetero-Diels-Alder reactions of α,β-unsaturated carbonyl compounds with electron-rich olefins being a prominent strategy for creating these structures with high stereoselectivity. mdpi.comorganic-chemistry.org These synthetic advancements continue to expand the utility of dihydropyrans as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nbinno.com
| Derivative Example | Key Application in Synthesis | Reference(s) |
| 3,4-Dihydro-2H-pyran (DHP) | Protecting group for alcohols and other functional groups. | wikipedia.orgsigmaaldrich.com |
| 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Intermediate for the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. | nih.gov |
| 3,4-Dihydropyran-2-ones | Versatile platforms for accessing functionalized enones and γ-lactones. | mdpi.com |
| General Dihydropyrans | Intermediates for herbicides with a cyclohexane-1,3-dione skeleton. | google.com |
Significance of Methyl 3,4-Dihydro-2H-pyran-5-carboxylate as a Versatile Synthetic Intermediate
Within the broad class of dihydropyrans, this compound holds particular importance as a multifunctional synthetic intermediate. Its structure incorporates an ester and an enol ether, providing multiple reactive sites for chemical modification. This bifunctionality makes it a valuable building block for constructing more elaborate hetero- and carbocyclic systems. chim.it The compound is recognized as a key intermediate in the synthesis of various molecules, including pharmaceuticals like pentoxifylline (B538998) and certain crop protection agents. google.comgoogle.com
The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| CAS Number | 86971-83-7 | nih.gov |
| Molecular Formula | C₇H₁₀O₃ | nih.govchemsynthesis.com |
| Molecular Weight | 142.15 g/mol | nih.govchemsynthesis.com |
| Physical Form | Liquid | sigmaaldrich.com |
The synthesis of this compound can be achieved through various routes. One patented industrial process involves the alkylation of methyl acetoacetate (B1235776) with 1-bromo-3-chloropropane (B140262) to form a haloketone intermediate. google.com This intermediate then undergoes an intramolecular O-alkylation reaction with sodium methoxide (B1231860) to yield the desired dihydropyran ring structure. google.com
As a β-carbonyl-substituted dihydropyran, the molecule possesses two non-equivalent electrophilic centers, which presents both challenges and opportunities regarding the selectivity of reactions with nucleophiles. chim.it The reactivity of this compound makes it a useful precursor for other valuable synthetic substrates. For example, the selective 1,2-reduction of the ketone derived from the carboxylate group with sodium borohydride (B1222165) yields the corresponding allyl alcohol. chim.it These resulting 2-C-hydroxymethyl glycals are considered valuable substrates within the field of carbohydrate chemistry. chim.it The increased susceptibility of the dihydropyran ring to nucleophilic attack, combined with the reactivity of the ester group, solidifies the role of this compound as a versatile and important intermediate in modern organic synthesis. chim.it
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSEFKEENKBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434044 | |
| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86971-83-7 | |
| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Reaction Profiles and Chemical Transformations of Methyl 3,4 Dihydro 2h Pyran 5 Carboxylate Analogues
Oxidation Reactions of Dihydropyran Esters
The oxidation of dihydropyran esters can be directed at either the dihydropyran ring or the substituents. The double bond within the 3,4-dihydro-2H-pyran system is susceptible to oxidation. For instance, the oxidation of 3,4-dihydro-2H-pyran can be achieved under various conditions, though specific studies on the direct oxidation of methyl 3,4-dihydro-2H-pyran-5-carboxylate are not extensively detailed in the provided context. researchgate.net
In contrast, the related tetrahydropyranyl (THP) ethers, often used as protecting groups, are noted for their stability towards certain oxidizing agents like chromium trioxide. sigmaaldrich.com This stability highlights the selective reactivity possible within pyran-based systems. A significant oxidative transformation involving a related structure is the Baeyer-Villiger oxidation, which converts a ketone to an ester. youtube.com While not a direct oxidation of the title compound, a ketone precursor could be oxidized to form the ester ring structure found in lactones.
| Reaction Type | Reagent | Substrate Type | Outcome | Reference |
| Ring Oxidation | Varies | 3,4-Dihydro-2H-pyran | Oxidation of the double bond | researchgate.net |
| Baeyer-Villiger | Peroxy acid (e.g., mCPBA) | Ketone | Ester/Lactone formation | youtube.com |
Reduction Methodologies and Selectivity in Dihydropyran Systems
The reduction of carbonyl-substituted dihydropyrans like this compound offers a pathway to various useful synthons, with selectivity being a key consideration. The primary sites for reduction are the ester carbonyl and the carbon-carbon double bond.
The reduction of the ester functionality to a primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4). harvard.edulibretexts.org The dihydropyran's double bond and the ether linkage are generally stable to these hydride reagents, allowing for selective carbonyl reduction. sigmaaldrich.comacs.org For example, LiAlH4 is a powerful, non-selective hydride reagent that readily reduces esters to their corresponding alcohols. harvard.edu
For more selective transformations, other reagents are employed. The reduction of related β-carbonyl-substituted dihydropyrans, such as 3,4-dihydropyran-5-carbaldehydes, with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) proceeds selectively as a 1,2-addition to yield the corresponding allylic alcohols. chim.it Milder reducing agents or those used in transfer hydrogenations, like the Hantzsch ester, are effective for the conjugate reduction of activated C=C bonds, which could be applied to the α,β-unsaturated system in dihydropyran carboxylates under specific catalytic conditions. organic-chemistry.org
| Reducing Agent | Typical Substrate Group | Product Group | Selectivity Notes | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Ester, Ketone, Aldehyde | Primary or Secondary Alcohol | Powerful and generally non-selective; reduces most carbonyls. The dihydropyran ring is typically stable. | sigmaaldrich.comharvard.edu |
| Sodium Borohydride (NaBH4) | Aldehyde, Ketone | Primary or Secondary Alcohol | Selectively reduces aldehydes and ketones over esters. Used for 1,2-reduction of related dihydropyran aldehydes. | chim.it |
| Hantzsch Ester | α,β-Unsaturated Ketones/Esters | Saturated Ketone/Ester | Used for conjugate reduction (1,4-reduction) of the C=C double bond, often requiring a catalyst. | organic-chemistry.org |
Nucleophilic Additions to Carbonyl-Substituted Dihydropyrans
As α,β-unsaturated esters, dihydropyran carboxylates are susceptible to nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (conjugate or 1,4-Michael addition). chim.it The course of the reaction is often dictated by the nature of the nucleophile, following the principles of hard and soft acid and base (HSAB) theory. Hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition. chim.it
The reaction with carbon-based nucleophiles is a powerful tool for C-C bond formation.
Organometallic Reagents : The reactivity of Grignard reagents with these systems can be complex. While esters typically react with two equivalents of a Grignard reagent to form tertiary alcohols, the outcome with dihydropyran systems can vary. libretexts.orgweebly.com For example, the reaction of phenylmagnesium bromide with a related β-trifluoroacetyldihydropyran can lead to a mixture of 1,2- and 1,4-addition products. chim.it Softer organometallic reagents, like organocuprates, generally favor 1,4-addition, whereas hard reagents like organolithium compounds favor 1,2-addition. chim.it
Enolates : Doubly stabilized carbon nucleophiles derived from β-ketoesters or malonates are classic Michael donors that add in a 1,4-fashion to α,β-unsaturated systems. wikipedia.orgmasterorganicchemistry.com The reaction of ethyl isocyanoacetate with β-trifluoroacetylated vinyl ethers, a related system, results in attack at the carbonyl group, demonstrating the competition between reaction sites. chim.it
Nitrogen nucleophiles react readily with carbonyl-substituted dihydropyrans, often leading to the formation of new heterocyclic rings.
Amines : Primary and secondary amines can act as nucleophiles. For example, acid-catalyzed condensation of 3,4-dihydro-2H-pyran-5-carbaldehyde with N-substituted pyrazole-5-amines leads to the formation of pyrazolo[3,4-b]pyridines. chim.it
Hydrazines : Reactions with hydrazine (B178648) and its derivatives are particularly useful for constructing pyrazole-based systems. The reaction typically proceeds with unsubstituted hydrazine, as well as alkyl- and arylhydrazines, to yield pyrazole (B372694) derivatives. chim.it In some cases, the reaction can be complex, leading to regioisomers or subsequent ring transformations. chim.itclockss.org
The conjugate addition of a nucleophile to the β-position of the α,β-unsaturated ester system is a key reaction. wikipedia.org this compound is an effective Michael acceptor. chim.it This reaction is fundamental to many synthetic strategies, including the enantioselective synthesis of dihydropyran derivatives using chiral catalysts. rsc.org The Michael adducts formed can undergo further reactions, such as cyclization or ring-opening, depending on the reaction conditions and the nature of the nucleophile. chim.itnih.gov For example, the addition of an amine can be followed by an intramolecular cyclization, a key step in the synthesis of dihydropyridinones from dihydropyrans. acs.org
| Nucleophile Type | Example | Predominant Reaction Type | Typical Product | Reference |
|---|---|---|---|---|
| Hard C-Nucleophile | Organolithium Reagents | 1,2-Addition | Tertiary Alcohol (after hydrolysis) | chim.it |
| Soft C-Nucleophile | Organocuprates, Malonates | 1,4-Michael Addition | 1,5-Dicarbonyl compound or derivative | chim.itwikipedia.org |
| Borderline C-Nucleophile | Grignard Reagents | Mixture of 1,2- and 1,4-Addition | Mixture of products | chim.it |
| N-Nucleophile | Amines | 1,4-Addition or Condensation | β-Amino ester or heterocyclic product | chim.itacs.org |
| N,N-Binucleophile | Hydrazine | Addition-Cyclization | Pyrazole derivatives | chim.itclockss.org |
Rearrangement and Cleavage Reactions
The dihydropyran ester framework can undergo reactions that lead to cleavage of the ester group or rearrangement and opening of the heterocyclic ring.
Ester Cleavage : Standard ester hydrolysis under acidic or basic conditions can cleave the methyl ester to the corresponding carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid. libretexts.org A notable transformation is the haloform cleavage of related β-acyldihydropyrans. When this reaction is conducted in methanol, it results in the formation of this compound. chim.it Non-hydrolytic methods using nucleophiles like lithium iodide can also achieve ester cleavage via SN2 dealkylation. researchgate.net
Ring Cleavage/Rearrangement : The dihydropyran ring itself can be opened under certain nucleophilic conditions. For example, electrophilic ring-opening reactions of 2-alkoxy-3,4-dihydropyrans have been developed using thiols and thiophenols, which proceed via a proposed monotransthioacetalization intermediate. acs.orgnih.govacs.org Similarly, reactions with other nucleophiles like indoles can lead to ring-opening, particularly with acid catalysis. rsc.org In some cases, a retro-Michael reaction can be induced by a strong base like butyllithium, promoting the opening of the pyran ring. researchgate.net Rearrangements such as the Favorskii rearrangement are known for α-halo ketones and could be relevant to halogenated derivatives of related pyranone systems. wiley-vch.de
Haloform Cleavage of β-Acyldihydropyrans
The haloform reaction is a well-established method for the conversion of methyl ketones into carboxylic acids. wikipedia.orgyoutube.com This reaction proceeds through the exhaustive halogenation of the methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone. lscollege.ac.in β-Acyldihydropyrans, specifically those bearing an acetyl group (a methyl ketone), are suitable substrates for this transformation. wikipedia.org
The reaction mechanism involves several key steps. Initially, a hydroxide (B78521) ion removes a proton from the α-carbon of the acetyl group, forming an enolate. This enolate then attacks a halogen molecule (Cl₂, Br₂, or I₂), leading to monohalogenation. This process is repeated twice more, yielding a trihalomethyl ketone intermediate. The increased acidity of the α-protons with each halogenation facilitates the reaction's progression. youtube.com In the final stage, a hydroxide ion performs a nucleophilic attack on the carbonyl carbon. This results in the cleavage of the carbon-carbon bond and the departure of the relatively stable trihalomethanide anion (⁻CX₃) as a leaving group. wikipedia.org The other product is the dihydropyran-5-carboxylic acid. Subsequent proton exchange between the haloform and the carboxylic acid or workup provides the final products. lscollege.ac.in
This transformation is synthetically valuable as it provides a direct route to convert 5-acetyl-3,4-dihydro-2H-pyran analogues into the corresponding 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acids. youtube.comnih.gov
Table 1: Haloform Reaction of a β-Acyldihydropyran Analogue
| Substrate | Reagents | Products | Description |
| 5-Acetyl-6-methyl-3,4-dihydro-2H-pyran | 1. Br₂ / NaOH(aq) 2. H₃O⁺ | 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and Bromoform (CHBr₃) | The acetyl group is converted to a carboxylic acid via base-mediated bromination and subsequent cleavage. wikipedia.orglscollege.ac.in |
Disproportionation Reactions of Dihydropyran-Carbaldehyde Analogues
Aldehydes that lack α-hydrogens are unable to form enolates and thus cannot undergo aldol-type reactions. Instead, in the presence of a strong base, they can undergo a disproportionation reaction known as the Cannizzaro reaction. nih.govdoubtnut.com In this process, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to a primary alcohol. adichemistry.com
Dihydropyran-5-carbaldehyde analogues are suitable substrates for the Cannizzaro reaction because the aldehydic proton is attached to an sp²-hybridized carbon and has no α-protons. doubtnut.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. adichemistry.com This intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule, acting as the reducing agent. This hydride transfer is the rate-determining step. The first molecule is thereby oxidized to a carboxylic acid (in its salt form), and the second is reduced to an alkoxide. A final proton exchange yields the primary alcohol and the carboxylate salt. nih.govadichemistry.com
This reaction provides a method for the simultaneous synthesis of both the corresponding alcohol (5-hydroxymethyl-dihydropyran) and carboxylic acid from a single aldehyde precursor. nih.gov
Table 2: Disproportionation of a Dihydropyran-Carbaldehyde Analogue
| Substrate | Reagents | Products | Description |
| 6-Methyl-3,4-dihydro-2H-pyran-5-carbaldehyde | 1. Conc. KOH 2. H₃O⁺ | (6-Methyl-3,4-dihydro-2H-pyran-5-yl)methanol and 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid | Two molecules of the aldehyde undergo base-induced disproportionation to yield the corresponding primary alcohol and carboxylic acid. nih.govadichemistry.com |
Functionalization and Derivatization Strategies of the Dihydropyran Ring
The dihydropyran ring is a key structural motif found in numerous natural products and serves as a versatile building block in organic synthesis. oist.jpresearchgate.net The functionalization and derivatization of this ring system allow for the creation of a diverse array of complex molecules. Strategies often focus on leveraging the reactivity of the enol ether double bond and the existing substituents.
The presence of carbonyl groups at the 5-position, as in this compound and its analogues, activates the double bond for various transformations. These compounds can act as Michael acceptors or participate in cycloaddition reactions. chim.it Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis and functionalization of dihydropyranones and related structures. researchgate.netmdpi.com These methods often proceed with high stereoselectivity, enabling the construction of chiral molecules. mdpi.com
Furthermore, the dihydropyran ring itself can be modified through various reactions. For instance, reactions with nucleophiles can lead to either 1,2- or 1,4-addition, and in some cases, can even induce ring-opening followed by recyclization to form different heterocyclic or carbocyclic systems. chim.itresearchgate.net Derivatization can also be achieved through olefin metathesis, hetero-Diels-Alder reactions, and various catalytic cross-coupling processes, providing access to a wide range of substituted pyran structures. organic-chemistry.org
Table 3: Selected Functionalization and Derivatization Strategies for Dihydropyrans
| Reaction Type | Reagents/Catalyst | Resulting Structure/Modification | Description |
| Hetero-Diels-Alder Reaction | α,β-Unsaturated carbonyls, Enol ethers, Cu(II)-bis(oxazoline) catalyst | Substituted Dihydropyrans | An inverse electron demand cycloaddition that constructs the dihydropyran ring with high diastereo- and enantioselectivity. organic-chemistry.org |
| NHC-Catalyzed Annulation | Enals, N-heterocyclic carbene (NHC) catalyst, Base | Functionalized Dihydropyranones | NHCs activate substrates to form key intermediates like acylazoliums or homoenolates, leading to various annulation products. researchgate.netmdpi.com |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard reagents) | Addition products (1,2- or 1,4-), potential ring-opened products | The outcome depends on the substrate and reaction conditions, yielding either direct addition to the carbonyl or conjugate addition to the double bond. chim.it |
| Ring-Opening/Fragmentation | Base (e.g., amidine catalyst) | Acyclic keto-esters/amides | A relay reaction sequence involving ring-opening of dihydropyranones to generate functionalized acyclic compounds. researchgate.net |
| Olefin Metathesis | Allyl ethers, Grubbs' catalyst, Hydride source | Cyclic enol ethers (Dihydropyrans) | A sequence of ring-closing metathesis followed by double bond migration to form the dihydropyran ring. organic-chemistry.org |
Mechanistic Investigations and Computational Studies of Methyl 3,4 Dihydro 2h Pyran 5 Carboxylate Chemistry
Density Functional Theory (DFT) Applications in Mechanistic Elucidation of Pyran Syntheses
Density Functional Theory (DFT) has emerged as a powerful computational tool for unraveling the intricate mechanisms of organic reactions, and its application to pyran synthesis is no exception. DFT calculations provide profound insights into reaction pathways, transition state geometries, and the electronic factors that govern the regio- and stereoselectivity of these transformations. This is particularly valuable for understanding the formation of substituted dihydropyrans, such as methyl 3,4-dihydro-2H-pyran-5-carboxylate, which are often synthesized via cycloaddition reactions.
One of the most common routes to 3,4-dihydro-2H-pyran rings is the inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction. nih.govnih.gov In this type of reaction, an electron-rich dienophile reacts with an electron-deficient diene. DFT studies have been instrumental in elucidating the mechanistic nuances of these reactions. For instance, calculations can predict whether a reaction will proceed through a concerted or a stepwise mechanism. researchgate.net
In a typical DFT study of an IED-HDA reaction for the synthesis of a dihydropyran, the geometries of the reactants, transition states, and products are optimized to find the lowest energy structures. rsc.org The calculated energies of these structures allow for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction feasibility and rates.
For the synthesis of a compound like this compound, a potential IED-HDA reaction could involve the reaction of an α,β-unsaturated carbonyl compound (the heterodiene) with a vinyl ether (the dienophile). DFT calculations can be employed to model this specific transformation. The calculations would help in understanding the frontier molecular orbital (FMO) interactions, which are key to explaining the reactivity and selectivity in Diels-Alder reactions. nih.gov Typically, in an IED-HDA reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is dominant.
A DFT investigation into the synthesis of a dihydropyran ring, analogous to that in this compound, would typically involve the analysis of the potential energy surface for different reaction pathways. For example, in the reaction of an electron-deficient diene with a dienophile, two possible stereoisomeric products (endo and exo) can be formed. DFT calculations can predict which isomer is favored by calculating the activation energies for the transition states leading to each product. rsc.org
Table 1: Representative DFT-Calculated Energy Profile for a Model IED-HDA Reaction Leading to a Dihydropyran
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated electron-deficient diene and dienophile | 0.0 |
| TS-endo | Transition state leading to the endo product | 15.2 |
| TS-exo | Transition state leading to the exo product | 16.8 |
| Endo Product | Kinetically favored cycloadduct | -25.7 |
| Exo Product | Thermodynamically favored cycloadduct | -28.1 |
Note: The values presented are hypothetical and representative of typical DFT calculations for such reactions.
The data in Table 1 illustrates how DFT can provide quantitative predictions about the stereochemical outcome of a reaction. In this example, the endo product is predicted to be the kinetic product due to a lower activation barrier, while the exo product is the thermodynamic product as it is lower in energy.
Furthermore, DFT can be used to analyze the geometry of the transition states. Key bond lengths and angles in the transition state structure can reveal the degree of bond formation and asynchronicity in the reaction.
Table 2: Key Geometric Parameters of a DFT-Optimized Transition State for a Model Dihydropyran Synthesis
| Parameter | Description | Value (Å) |
| C1-O bond forming | Distance between the diene's carbon and the dienophile's oxygen | 2.15 |
| C4-C5 bond forming | Distance between the diene's carbon and the dienophile's carbon | 2.30 |
Note: The values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
The differing bond-forming distances in the transition state (Table 2) would suggest an asynchronous concerted mechanism, where one bond is more fully formed than the other.
In addition to cycloadditions, DFT has been applied to understand other synthetic routes to pyrans, such as multicomponent reactions. mdpi.com For these more complex transformations, DFT can help to elucidate the entire reaction cascade, identifying key intermediates and transition states, and explaining the observed regioselectivity. mdpi.com By modeling the interaction of reactants with catalysts, DFT can also shed light on the role of the catalyst in promoting the reaction and influencing its outcome. rsc.orgresearchgate.net
Advanced Applications in Organic Synthesis and Pharmaceutical Precursor Development
Methyl 3,4-Dihydro-2H-pyran-5-carboxylate as a Key Intermediate in Active Pharmaceutical Ingredient Synthesis
This compound serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs). Its utility is particularly notable in the production of compounds that require a specific carbon skeleton, which can be efficiently constructed from this dihydropyran derivative.
Role in 6-Chlorohexanone Synthesis
A significant application of this compound is its use as an intermediate in the synthesis of 6-chlorohexanone. google.comnih.gov This process typically involves the hydrolysis and decarboxylation of the dihydropyran ester, followed by subsequent chemical transformations to yield the target 6-chlorohexanone.
Table 1: Process for the Preparation of this compound
| Step | Reactants | Reagents/Solvents | Product | Reference |
| 1 | 1-Bromo-3-chloropropane (B140262), Methyl acetoacetate (B1235776) | Alcoholic solvent (e.g., methanol) | Haloketone intermediate | google.comnih.gov |
| 2 | Haloketone intermediate | Sodium methoxide (B1231860) | Crude this compound | google.com |
| 3 | Crude this compound | Fractional distillation | Purified this compound | google.com |
Connection to the Synthesis of Pentoxifylline (B538998)
The importance of 6-chlorohexanone as a synthetic intermediate extends to the production of the pharmaceutical drug Pentoxifylline. nih.gov Pentoxifylline is a xanthine (B1682287) derivative used to treat muscle pain in patients with peripheral artery disease. The synthesis of Pentoxifylline relies on the availability of key precursors, and 6-chlorohexanone is a critical component in constructing the final drug molecule. Consequently, the synthesis of this compound is intrinsically linked to the production of this important therapeutic agent. nih.gov
Utilization as a Versatile Building Block for Complex Molecular Architectures
Beyond its role in specific API syntheses, this compound is a versatile building block for the construction of a wide array of complex molecular architectures. The dihydropyran ring system is a common motif in many natural products and biologically active compounds, making this intermediate a valuable starting material for their synthesis.
Precursors in Natural Product Synthesis
The dihydropyran moiety is a structural feature found in numerous natural products. While specific examples detailing the direct use of this compound in the total synthesis of a natural product are not extensively documented in readily available literature, the general utility of dihydropyrans as precursors is well-established. The reactivity of the double bond and the ester functionality allows for a variety of chemical modifications, enabling the construction of the complex carbon skeletons characteristic of many natural products.
Construction of Pharmaceutical and Agrochemical Scaffolds
The dihydropyran ring is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest for the development of new pharmaceutical and agrochemical agents. google.comnih.gov The synthesis of fused heterocyclic systems, such as pyrano[3,2-c]quinolines, demonstrates the potential of dihydropyran-based building blocks in creating novel molecular frameworks with potential biological activity. nih.gov These fused systems are often associated with a range of pharmacological properties.
The development of new agrochemicals also benefits from the availability of versatile building blocks like dihydropyrans. The benzopyran scaffold, a related structure, is found in a number of pesticides, and the systematic exploration of pyran-based derivatives is a promising strategy for the discovery of new active compounds. nih.gov
Applications in Functional Material Development
The unique electronic and structural properties of dihydropyran derivatives suggest their potential application in the development of functional materials. While specific applications of this compound in this area are still emerging, the broader class of pyran-containing polymers and materials is an active area of research. The ability of the dihydropyran ring to undergo polymerization and other chemical modifications makes it a candidate for the design of novel polymers with tailored properties. sigmaaldrich.com Furthermore, the incorporation of such heterocyclic systems into more complex structures can influence the material's optical, electronic, and physical characteristics.
Strategic Incorporation in Cascade and Multicomponent Reactions
The structural attributes of this compound, particularly the conjugated system formed by the enol ether and the carboxylate group, render it a versatile building block in complex chemical transformations. Its ability to act as a Michael acceptor is a key feature that allows for its strategic incorporation into cascade and multicomponent reactions, leading to the efficient construction of intricate molecular architectures. These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are highly valued in organic synthesis for their atom and step economy.
While direct and extensive examples of this compound in complex cascade or multicomponent reactions leading to pharmaceutical precursors are not prolifically documented in readily available literature, its reactivity profile is analogous to that of other 5-acyl-3,4-dihydro-2H-pyrans. These related compounds are known to react with various nucleophiles, initiating sequences that can include ring-opening and subsequent cyclization events. For instance, the reaction of 5-acyl-3,4-dihydro-2H-pyrans with binucleophiles like hydrazines can lead to the formation of pyrazole (B372694) derivatives. chim.it
The general reactivity of the dihydropyran ring system suggests its potential for use in domino reactions. For example, the reaction of a dihydropyran with an aromatic amine in the presence of a cation-exchange resin can yield tetrahydroquinoline derivatives. Although this specific reaction has been demonstrated with the parent 3,4-dihydro-2H-pyran, the underlying principle of activating the pyran ring for subsequent reactions is applicable.
In a notable synthetic application, a derivative of this compound, namely methyl-4-(2-(3,4-dihydroxyphenethoxy)-2-oxoethyl)-3-formyl-2-methyl-3,4-dihydro-2H-pyran-5-carboxylate, which is a derivative of oleuropein, has been evaluated for its antibacterial properties. researchgate.net This highlights the utility of the dihydropyran scaffold in the development of biologically active compounds.
Furthermore, research into the synthesis of analogues of natural products like xyloketals has utilized this compound as a core intermediate. researchgate.net These syntheses, while not strictly cascade or multicomponent reactions in every instance, demonstrate the strategic importance of this compound as a starting material for building complex, biologically relevant molecules. The process often involves multiple transformations in a sequence, underscoring the value of the dihydropyran core.
The following table provides an overview of the types of cascade and multicomponent reactions where dihydropyran systems, including derivatives of this compound, are or could be strategically employed.
| Reaction Type | Reactant(s) | Product Type | Potential Application |
| Michael Addition-Cyclization | This compound, Binucleophiles (e.g., Hydrazines) | Fused Heterocycles (e.g., Pyrazolopyrans) | Synthesis of scaffolds for medicinal chemistry |
| Domino Reaction | Dihydropyran derivative, Aromatic Amines | Tetrahydroquinolines | Access to nitrogen-containing heterocyclic systems |
| Tandem Electrophilic Aromatic Substitution | Reduced derivative of this compound, Phenols | Xyloketal Analogues | Synthesis of natural product analogues |
It is important to note that while the fundamental reactivity of this compound supports its use in these advanced synthetic strategies, further research is needed to fully explore and document its specific applications in a wider range of cascade and multicomponent reactions for pharmaceutical precursor development.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies for Dihydropyran Rings
The construction of the dihydropyran skeleton with precise control over stereochemistry is a cornerstone of modern organic synthesis. While numerous methods exist, the demand for greater efficiency, atom economy, and access to diverse stereoisomers drives ongoing innovation.
Future efforts will likely concentrate on refining and expanding upon powerful cycloaddition strategies. The inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction stands out as a highly regio- and stereoselective method for creating 3,4-dihydro-2H-pyran systems. nih.govmdpi.com Research is directed towards broadening the scope of this reaction by developing novel chiral catalysts. For example, C2-symmetric bis(oxazoline)−Cu(II) complexes have proven effective in catalyzing IED-HDA reactions between α,β-unsaturated carbonyl compounds and electron-rich olefins, yielding dihydropyrans with high enantioselectivity. researchgate.net Further exploration of Lewis acid catalysts, such as Yb(fod)₃, which can promote cross-IED HDA reactions even with complex scaffolds like the natural product oridonin, is anticipated to provide access to novel dihydropyran-fused diterpenoids. nih.govmdpi.com
The Prins cyclization is another powerful technique for the stereoselective synthesis of pyran rings. nih.govnih.gov Recent advancements have utilized silyl-Prins cyclizations of vinylsilanes and alkynylsilane Prins cyclizations to afford cis-2,6-dihydropyrans with high stereoselectivity, often employing Lewis acids like InCl₃ or FeCl₃. nih.govnih.gov Future work will likely focus on overcoming limitations such as racemization, which can occur through various mechanisms depending on the substrate and reaction conditions. nih.gov The development of new catalytic systems that can control the reaction pathway and suppress side reactions remains a key objective. nih.gov
Organocatalysis has emerged as a crucial tool for the asymmetric synthesis of dihydropyrans. organic-chemistry.org Chiral organocatalysts, such as diphenylprolinol derivatives, can facilitate domino reactions, for instance, a hydration/aldol condensation/oxa-Diels–Alder sequence, to produce highly substituted chiral 3,4-dihydropyrans. organic-chemistry.org These methods offer the advantage of being metal-free and often proceed under mild conditions. The development of novel organocatalytic cascade reactions that can build molecular complexity rapidly from simple starting materials is a promising avenue for future research. researchgate.net This includes stereoselective ring-expansions of cyclopropanated furans to access functionalized dihydro-2H-pyrans. nih.gov
A summary of representative stereoselective methods is presented below.
| Method | Catalyst/Reagent | Key Features | Representative Substrates | Reference(s) |
| Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) | C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity. | α,β-Unsaturated carbonyls, enol ethers | researchgate.net |
| Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) | Yb(fod)₃ | Mild conditions, applicable to complex scaffolds. | Exocyclic enones, vinyl ethers | nih.gov |
| Silyl-Prins Cyclization | InCl₃ | High stereoselectivity for cis-2,6-dihydropyrans. | Vinylsilanes, aldehydes | nih.gov |
| Alkynylsilane Prins Cyclization | FeCl₃ | Highly stereoselective, minimizes rearrangements. | Secondary homopropargyl alcohols, aldehydes | nih.govnih.gov |
| Organocatalytic Domino Reaction | Diphenylprolinol silyl (B83357) ether | Asymmetric synthesis, domino sequence. | Alkynals, aldehydes | organic-chemistry.org |
Exploration of New Catalytic Systems for Enhanced Dihydropyran Functionalization
Beyond the initial synthesis of the dihydropyran ring, its subsequent functionalization is critical for creating diverse molecular libraries for various applications. The exploration of novel catalytic systems that can enhance the efficiency and selectivity of these functionalization reactions is a major research frontier.
N-Heterocyclic Carbenes (NHCs) have been recognized as highly versatile organocatalysts for the synthesis of dihydropyranones, which are derivatives of the dihydropyran scaffold. nih.gov NHCs can activate substrates in various ways, enabling cycloaddition reactions like [4+2] and [3+3] annulations to form the dihydropyranone skeleton. nih.gov Chiral NHCs can be used to achieve high enantioselectivity in these transformations, providing access to optically pure dihydropyranones which are valuable intermediates for carbohydrate synthesis. mdpi.comnih.gov Future research will likely focus on expanding the scope of NHC catalysis to new substrates and reaction types, as well as developing more robust and recyclable NHC catalysts.
Metal-Organic Frameworks (MOFs) are emerging as promising heterogeneous catalysts for organic synthesis due to their high surface area, tunable porosity, and well-defined active sites. mdpi.comresearchgate.net A novel Tantalum-based MOF (Ta-MOF) has been successfully employed as a reusable nanocatalyst for the synthesis of 1,4-dihydropyran derivatives. mdpi.comresearchgate.net This Ta-MOF catalyst demonstrated high efficiency, short reaction times, and excellent recyclability. mdpi.comresearchgate.net The development of new MOFs with different metal nodes and organic linkers could provide a new generation of catalysts with tailored properties for specific dihydropyran functionalizations, including C-H functionalization. The inherent properties of MOFs make them suitable for applications in green chemistry. mdpi.com
The direct catalytic C-H functionalization of pre-formed dihydropyran rings is a highly atom-economical strategy for introducing molecular complexity. nih.govnih.gov While this area is still developing for dihydropyrans specifically, advances in transition metal catalysis, particularly with palladium, offer powerful tools for C-H activation. mdpi.com Future research will aim to develop catalytic systems that can selectively functionalize the C-H bonds of the dihydropyran ring, which would bypass the need for pre-functionalized substrates and allow for late-stage modification of complex molecules.
| Catalytic System | Catalyst Type | Application | Advantages | Reference(s) |
| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Synthesis of dihydropyranones via cycloadditions. | Mild conditions, high stereoselectivity. | nih.govmdpi.comnih.gov |
| Metal-Organic Frameworks (MOFs) | Heterogeneous (e.g., Ta-MOF) | Synthesis of 1,4-dihydropyran derivatives. | Reusability, high efficiency, short reaction times. | mdpi.comresearchgate.net |
| Transition Metal Catalysis | Homogeneous (e.g., Palladium) | Potential for direct C-H functionalization. | High atom economy, late-stage modification. | nih.govmdpi.com |
Advanced Mechanistic Insights through Combined Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The combination of advanced spectroscopic techniques and high-level computational methods provides a powerful approach to elucidate complex reaction pathways, identify key intermediates and transition states, and explain the origins of selectivity.
Density Functional Theory (DFT) calculations have become an indispensable tool for studying the mechanisms of reactions that form dihydropyran rings. researchgate.netnih.gov For instance, DFT studies on the hetero-Diels-Alder reaction have been used to analyze transition state structures, confirming that these reactions are often concerted and asynchronous. nih.gov Such calculations can predict activation energy barriers for competing pathways, such as the hetero-Diels-Alder versus a standard Diels-Alder reaction, and explain the observed regioselectivity. nih.govnih.gov Similarly, computational studies of the Prins cyclization have been employed to investigate different proposed mechanisms, including direct cyclization and allyl-transfer pathways, and to understand the factors leading to racemization. nih.govnih.gov High-level DFT calculations can model transition state structures, helping to rationalize the observed enantioselectivity in catalyzed reactions. mdpi.com
The synergy between computational modeling and experimental data is particularly powerful. Experimental techniques such as kinetic analysis, isotopic labeling studies (e.g., ¹⁸O labeling), and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide data that validates or refines computational models. organic-chemistry.orgnih.gov For example, a combined experimental and DFT study was used to investigate the chemoselective synthesis of dihydropyridine (B1217469) derivatives (structurally related to dihydropyrans), where calculations of reaction energy barriers for intermediates helped to explain the observed product distribution under different conditions. researchgate.net Future research will increasingly rely on this integrated approach to gain a more complete picture of reaction mechanisms, leading to the development of more predictable and efficient synthetic strategies. mdpi.com
| Technique | Application in Dihydropyran Synthesis | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Modeling reaction pathways (HDA, Prins). | Transition state structures, activation energies, stereoselectivity origins. | mdpi.comnih.govnih.govnih.gov |
| Isotopic Labeling | Tracing atom movement during reactions. | Elucidating reaction mechanisms (e.g., aldehyde incorporation). | nih.gov |
| Spectroscopic Analysis (NMR, IR) | Monitoring reaction progress and identifying intermediates. | Real-time observation of reaction species. | organic-chemistry.orgmdpi.com |
| Combined Computational & Experimental Studies | Comprehensive mechanistic investigation. | Validated and refined understanding of complex reaction pathways. | researchgate.netnih.gov |
Rational Design and Synthesis of Dihydropyran-Containing Compounds with Targeted Bioactive Properties
The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The rational design of new dihydropyran-containing compounds with specific therapeutic properties is a major driving force in current research. mdpi.com This approach combines computational chemistry, chemical synthesis, and biological evaluation to create novel drug candidates. nih.gov
Computer-aided drug design (CADD) techniques, such as molecular docking, are instrumental in the rational design process. nih.govnih.gov By docking virtual libraries of dihydropyran derivatives into the active site of a target protein, researchers can predict binding affinities and binding modes, allowing them to prioritize the synthesis of the most promising candidates. nih.govmdpi.commdpi.com For example, molecular modeling has been used to guide the design of dihydropyrano[2,3-c]pyrazole derivatives as inhibitors of autotaxin, an enzyme implicated in cancer. nih.gov The modeling correctly predicted the biologically active enantiomer, which was later confirmed by synthesis and biological testing. nih.gov Similarly, a modeling approach based on flexible alignments was developed to understand the binding interactions of dihydropyrano[2,3-c]pyrazoles with the PPARγ nuclear receptor, a target for antidiabetic drugs. nih.gov
The synthesis of these designed molecules is then carried out, often employing the advanced stereoselective and catalytic methods discussed previously. This is followed by rigorous biological evaluation to determine their activity and selectivity against the intended target. For instance, novel dihydropyridine derivatives, which share a similar six-membered heterocyclic core, have been designed, synthesized, and evaluated as anticancer agents against various human tumor cell lines. researchgate.netnih.gov Docking studies on these compounds suggested interactions with cancer-related proteins like PIM1 kinase and survivin. nih.gov
Future research in this area will focus on identifying new biological targets for dihydropyran-based inhibitors and on developing more sophisticated computational models to predict not only binding affinity but also pharmacokinetic properties. The integration of artificial intelligence and machine learning into the design process is an emerging trend that could accelerate the discovery of new bioactive dihydropyran compounds.
| Target | Compound Class | Design & Evaluation Approach | Outcome | Reference(s) |
| PPARγ | Dihydropyrano[2,3-c]pyrazoles | Flexible alignment modeling, synthesis, cell-based transactivation assays. | Identified potent and selective partial agonists for an antidiabetic target. | nih.gov |
| Autotaxin (ATX) | Dihydropyrano[2,3-c]pyrazoles | Structure-based virtual screening, synthesis, activity assays, molecular modeling. | Discovered novel inhibitors targeting the hydrophobic pocket of an anticancer target. | nih.gov |
| Cancer Cell Lines (e.g., HT-29, MDA-MB-231) | Dihydropyridine derivatives | Synthesis, in vitro cytotoxicity assays, molecular docking against PIM1 kinase/survivin. | Identified compounds with potent anticancer activity. | researchgate.netnih.gov |
Q & A
Basic: What are the recommended synthetic routes for methyl 3,4-dihydro-2H-pyran-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of dihydropyran derivatives typically involves cyclization or ring-forming reactions. For example:
- Cyclization of Precursors : Reacting aldehydes with amines in the presence of catalysts (e.g., acid/base catalysts) under moderate temperatures (60–80°C) in polar solvents like ethanol or methanol can yield dihydropyran cores .
- Diels-Alder Reactions : Using α,β-unsaturated carbonyl compounds with dienes in aprotic solvents (e.g., THF) at reflux temperatures can generate fused pyran systems, as demonstrated in the synthesis of 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one .
- Solvent Optimization : Higher yields (>70%) are achieved in ethanol due to improved solubility of intermediates, whereas methanol may accelerate side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (COOCH₃) at position 5 and the dihydropyran ring’s substitution pattern. For example, the methyl ester typically shows a singlet near δ 3.7 ppm .
- X-ray Crystallography : Resolves spatial conformation, as seen in ethyl pyrrolo-pyrimidine carboxylate derivatives, where torsional angles between the pyran ring and ester group were measured to assess planarity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, especially for distinguishing regioisomers .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation and PPE : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol). Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent spreading .
- Waste Disposal : Segregate halogenated byproducts (if any) for incineration, as recommended for similar heterocyclic esters .
Advanced: How can reaction mechanisms for dihydropyran synthesis be validated experimentally?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps in acid-catalyzed cyclization .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps, such as enol intermediate formation in Diels-Alder reactions .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies, as applied to ethyl 4-hydroxy-2-phenylpyrrole carboxylate derivatives .
Advanced: What computational tools are used to predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT-Based Reactivity Descriptors : Fukui indices (electrophilicity/nucleophilicity) derived from molecular orbitals identify reactive sites. For example, the ester carbonyl is prone to nucleophilic attack due to high electrophilicity .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways, e.g., ethanol’s role in stabilizing intermediates via hydrogen bonding .
Advanced: How can researchers resolve contradictions in reported spectral data for dihydropyran derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data across multiple sources (e.g., PubChem, Reaxys) to identify consistent signals vs. outliers. For instance, discrepancies in methyl ester chemical shifts may arise from solvent polarity differences .
- Synthetic Replication : Reproduce published protocols to isolate pure samples and reacquire spectra, as done for ethyl pyrimidine carboxylates .
Advanced: What strategies control regioselectivity in dihydropyran functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer electrophilic aromatic substitution to specific positions .
- Catalyst Tuning : Use chiral ligands (e.g., BINOL) in asymmetric catalysis to favor enantioselective ring-opening reactions .
Advanced: How does the electronic nature of substituents affect the compound’s stability and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Ester groups at position 5 increase ring strain, accelerating ring-opening reactions compared to unsubstituted dihydropyrans .
- Steric Effects : Bulky substituents at position 2 hinder nucleophilic attack on the carbonyl, as shown in comparative studies of methyl vs. ethyl esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
